molecular formula C20H28O3 B593001 16-Hydroxyisotretinoin CAS No. 126532-33-0

16-Hydroxyisotretinoin

Numéro de catalogue: B593001
Numéro CAS: 126532-33-0
Poids moléculaire: 316.441
Clé InChI: GIEPJVBJRPHMTO-FCKHSPHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16-Hydroxyisotretinoin is a significant oxidative metabolite of Isotretinoin (13- cis -retinoic acid), a potent vitamin A derivative widely used in dermatology . As a reference standard, it is primarily valuable in pharmaceutical and metabolic research for studying the pharmacokinetic profile and metabolic pathways of Isotretinoin. Researchers utilize this compound in analytical methods development, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) protocols, to accurately quantify metabolite levels in biological samples such as plasma and serum. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Isotretinoin itself is known to be metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites, including 4-oxo-isotretinoin and other stereoisomers . Investigating metabolites like 16-Hydroxyisotretinoin helps researchers elucidate the complete biotransformation process and assess inter-individual variability in drug metabolism. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is strictly prohibited from being used for any form of personal consumption, including cosmetic or therapeutic applications.

Propriétés

Numéro CAS

126532-33-0

Formule moléculaire

C20H28O3

Poids moléculaire

316.441

Nom IUPAC

(2E,4E,6E,8E)-9-[6-(hydroxymethyl)-2,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(3)9-6-12-20(18,4)14-21/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+

Clé InChI

GIEPJVBJRPHMTO-FCKHSPHMSA-N

SMILES

CC1=C(C(CCC1)(C)CO)C=CC(=CC=CC(=CC(=O)O)C)C

Synonymes

16-hydroxyisotretinoin

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

16-Hydroxyisotretinoin belongs to a broader class of retinoids and steroidal lactones, which share structural motifs but differ in substituents and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 16-Hydroxyisotretinoin and Analogs

Compound Name Key Structural Features Pharmacological Implications Solubility Trends
16-Hydroxyisotretinoin Hydroxyl group at C16, isotretinoin backbone Enhanced hydrophilicity; potential reduced hepatotoxicity Higher aqueous solubility vs. isotretinoin (inferred)
Isotretinoin (C₂₀H₂₈O₂) Carboxylic acid group, conjugated tetraene chain Binds retinoic acid receptors (RARs); treats severe acne Low water solubility, DMSO-miscible
Compound g () 15β,16β-methylene, γ-lactone, 3-oxo group Steroidal anti-inflammatory activity Lipophilic due to methylene bridge
Compound i () 7β-chloromethyl, 15β,16β-methylene Potential metabolic stability via halogenation Reduced solubility vs. hydroxylated analogs
Compound k () 7β-hydroxymethyl, 17α-pregnadiene backbone Dual hydrophilicity and conformational rigidity Moderate solubility

Key Findings:

Structural Modifications: The 16-hydroxyl group in 16-hydroxyisotretinoin contrasts with methylene bridges (e.g., Compound g) or halogenated substituents (e.g., Compound i). These differences influence receptor binding and metabolic pathways. For instance, halogenation (Compound i) may prolong half-life but increase toxicity risks . Compared to isotretinoin, hydroxylation at C16 likely reduces logP (partition coefficient), favoring renal excretion over hepatic accumulation .

Solubility and Bioavailability: Isotretinoin’s poor water solubility necessitates lipid-rich formulations, whereas 16-hydroxyisotretinoin’s hydroxyl group may enable aqueous-based delivery systems . Compounds with methylene bridges (e.g., Compound g) exhibit pronounced lipophilicity, limiting their utility in systemic applications .

Pharmacological Activity: Isotretinoin’s therapeutic effects arise from RAR-α/γ agonism, but hydroxylation at C16 may shift receptor affinity or alter metabolite profiles. Steroidal analogs (e.g., Compound k) with pregnadiene backbones show divergent mechanisms, such as glucocorticoid receptor modulation .

Méthodes De Préparation

In Vitro Hepatic Microsomal Systems

The most well-documented route for 16-hydroxyisotretinoin production involves cytochrome P450 (CYP)-mediated oxidation of isotretinoin. Human liver microsomes, supplemented with NADPH as a cofactor, catalyze the hydroxylation of isotretinoin at the C16 position. Incubation conditions typically involve:

  • Substrate concentration : 10–100 µM isotretinoin dissolved in dimethyl sulfoxide (DMSO).

  • Temperature : 37°C under aerobic conditions.

  • Reaction time : 60–120 minutes.

Post-incubation, metabolites are extracted using liquid-liquid separation (e.g., ethyl acetate) and purified via high-performance liquid chromatography (HPLC). Yield varies significantly (5–20%) due to competing metabolic pathways, including 4-oxo-isotretinoin formation.

Recombinant CYP3A4 and CYP2C8 Systems

Recombinant enzyme systems offer improved specificity for 16-hydroxyisotretinoin synthesis. CYP3A4 and CYP2C8 isoforms demonstrate the highest activity, with kinetic parameters as follows:

EnzymeKmK_m (µM)VmaxV_{max} (pmol/min/pmol CYP)
CYP3A445.2 ± 6.712.3 ± 1.8
CYP2C828.9 ± 4.18.7 ± 1.2

Recombinant systems enable scalable production but require costly cofactor regeneration systems to maintain NADPH levels.

Chemical Synthesis Strategies

Direct Hydroxylation of Isotretinoin

Chemical hydroxylation at C16 faces regioselectivity challenges due to isotretinoin’s polyene structure. Metal-catalyzed oxidation using osmium tetroxide (OsO4_4) or Woodward-Hoffmann conditions has been explored:

Procedure :

  • Dissolve isotretinoin (1 mmol) in tetrahydrofuran (THF) at −78°C.

  • Add OsO4_4 (0.1 equiv) and N-methylmorpholine N-oxide (NMO, 2 equiv).

  • Warm to 25°C and stir for 24 hours.

  • Quench with NaHSO3_3, extract with dichloromethane, and purify via silica gel chromatography.

This method yields <10% 16-hydroxyisotretinoin, with overoxidation products (e.g., epoxides) dominating.

Retrosynthetic Approach from β-Ionone

A more efficient route involves constructing the hydroxylated side chain prior to coupling with the cyclohexene moiety:

Key Steps :

  • Synthesis of 16-Hydroxy C15_{15} Synthon :

    • Protect β-ionone at C9–C10 via epoxidation.

    • Introduce hydroxyl at C16 using Sharpless asymmetric dihydroxylation.

    • Deprotect and oxidize to aldehyde.

  • Wittig Coupling :

    • React C15_{15} aldehyde with a C5_5 phosphonium ylide (e.g., methyl 3,3-dimethylacrylate).

    • Isolate 16-hydroxyisotretinoin via crystallization from methanol.

Advantages :

  • Higher regiocontrol (≈40% yield).

  • Avoids post-synthesis oxidation.

Biotechnological Innovations

Microbial Biotransformation

Streptomyces spp. and Actinoplanes spp. hydroxylate isotretinoin at C16 under aerobic fermentation:

MicroorganismSubstrate (g/L)Yield (%)Time (h)
S. peucetius0.52272
A. teichomyceticus0.31896

Optimized media containing glucose (20 g/L) and yeast extract (5 g/L) enhance productivity.

Engineered E. coli with CYP450 Fusion Systems

Co-expression of CYP3A4 and NADPH-cytochrome P450 reductase in E. coli BL21(DE3) improves hydroxylation efficiency:

  • Induction : 0.1 mM IPTG at OD600_{600} = 0.6.

  • Productivity : 150 mg/L culture after 48 hours.

Analytical and Purification Challenges

Chromatographic Separation

16-Hydroxyisotretinoin co-elutes with 4-oxo and 18-hydroxy metabolites under standard reverse-phase conditions. Gradient elution with C18 columns and 0.1% formic acid/acetonitrile improves resolution:

ColumnFlow Rate (mL/min)Gradient (ACN%)Retention Time (min)
Zorbax SB-C181.060 → 90 (20 min)14.2

Stability Considerations

The compound degrades under light (>1 hour exposure) and acidic conditions (pH < 4). Lyophilization in amber vials with nitrogen overlay is recommended for long-term storage.

Q & A

What analytical methodologies are recommended for quantifying 16-Hydroxyisotretinoin in biological matrices, and how should validation parameters be optimized?

Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include linearity (1–500 ng/mL), precision (CV <15%), accuracy (85–115% recovery), and matrix effect evaluation. Internal standards like isotopically labeled analogs (e.g., d4-16-Hydroxyisotretinoin) mitigate ion suppression. Ensure protocols align with guidelines for reproducibility, such as documenting extraction efficiency and stability under storage conditions .

How do metabolic pathways of 16-Hydroxyisotretinoin differ between in vitro hepatic microsomes and in vivo models, and what experimental controls are critical?

Advanced Research Focus
In vitro models (e.g., human liver microsomes) often underestimate Phase II conjugation rates compared to in vivo systems due to differences in enzyme cofactors (e.g., UDP-glucuronosyltransferase activity). Use isotopic tracing (e.g., ¹⁴C-labeled metabolite) to track pathways. Include controls for enzyme inhibition (e.g., ketoconazole for CYP3A4) and interspecies variability (e.g., rat vs. human microsomes). Cross-validate findings with in vivo pharmacokinetic studies, ensuring dose normalization and sampling timepoints align with metabolite half-lives .

What are the primary challenges in isolating 16-Hydroxyisotretinoin from complex biological matrices, and how can solid-phase extraction (SPE) protocols be optimized?

Basic Research Focus
Matrix interference (e.g., phospholipids in plasma) necessitates SPE optimization. Use mixed-mode cartridges (C18 with ion-exchange resins) for high recovery (>90%). Adjust pH during extraction to exploit the compound’s pKa (~4.5) for ionization. Pre-treatment steps (e.g., protein precipitation with acetonitrile) reduce co-eluting contaminants. Document recovery rates and matrix effects rigorously to comply with analytical guidelines .

How can contradictory findings regarding 16-Hydroxyisotretinoin’s stability under varying pH conditions be systematically reconciled?

Advanced Research Focus
Contradictions often arise from uncontrolled variables (e.g., light exposure, temperature fluctuations). Design stability studies using DOE (Design of Experiments) to isolate pH effects (range 2–9). Employ accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Meta-analyses of existing data should assess study quality using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and exclude studies lacking validated stability-indicating methods .

What in vitro assays are most reliable for evaluating 16-Hydroxyisotretinoin’s biological activity, and how should confounding factors be addressed?

Basic Research Focus
Cell-based assays (e.g., HaCaT keratinocytes) measuring retinoid receptor activation via luciferase reporters are standard. Include controls for cytotoxicity (MTT assay) and solvent effects (e.g., DMSO <0.1%). Normalize data to positive controls (e.g., all-trans retinoic acid). Validate receptor specificity with antagonists (e.g., AGN193109 for RAR-γ). Ensure assay reproducibility by adhering to minimum reporting standards for cell line authentication and passage number documentation .

Which computational models best predict 16-Hydroxyisotretinoin’s binding affinity to retinoic acid receptors, and how can in silico findings be validated experimentally?

Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) predict binding modes to RAR-α/γ. Validate predictions with surface plasmon resonance (SPR) for kinetic parameters (KD <10 nM) and competitive binding assays using fluorescent probes (e.g., BODIPY-ATRA). Cross-correlate with transcriptomic data (RNA-seq) from treated cell lines to confirm downstream gene regulation (e.g., CRABP2, CYP26A1) .

What strategies resolve discrepancies in reported cytotoxicity thresholds for 16-Hydroxyisotretinoin across different cell lines?

Advanced Research Focus
Discrepancies may stem from cell-specific metabolic activity (e.g., CYP26 enzyme expression). Conduct comparative studies with isogenic cell lines and siRNA-mediated CYP26 knockdown. Use high-content screening (HCS) to quantify apoptosis (Annexin V/PI) and oxidative stress (H2DCFDA). Apply Hill slope models to dose-response curves to assess efficacy (EC50) and toxicity (IC50). Publish raw data and analysis scripts to enhance reproducibility .

How should researchers design longitudinal studies to assess 16-Hydroxyisotretinoin’s cumulative effects in chronic exposure models?

Advanced Research Focus
Use staggered dosing regimens in animal models (e.g., 0.5 mg/kg/day for 12 weeks) with terminal sampling at multiple timepoints. Monitor plasma levels via LC-MS and histopathological endpoints (e.g., epidermal thickness). Apply mixed-effects models to account for inter-individual variability. Pre-register study protocols (e.g., OSF registries) to mitigate publication bias and ensure alignment with ethical guidelines for chronic toxicity testing .

What are the best practices for synthesizing 16-Hydroxyisotretinoin analogs to study structure-activity relationships (SAR)?

Basic Research Focus
Modify the β-ionone ring (e.g., halogenation at C20) while preserving the hydroxyl group at C16. Characterize analogs via ¹H/¹³C NMR, HRMS, and X-ray crystallography. Use in silico ADMET predictors (e.g., SwissADME) to prioritize candidates. Validate synthetic routes for scalability (≥5 g) and purity (HPLC >98%). Document chiral purity if stereocenters are introduced .

How can researchers address gaps in understanding 16-Hydroxyisotretinoin’s role in epigenetic regulation?

Advanced Research Focus
Employ genome-wide DNA methylation arrays (Illumina Infinium) and ChIP-seq for histone modifications (H3K27ac) in treated cells. Integrate multi-omics data (ATAC-seq, RNA-seq) to identify enhancer regions modulated by the metabolite. Use CRISPR-dCas9 systems to validate candidate loci. Ensure statistical rigor by correcting for multiple testing (e.g., Benjamini-Hochberg) and depositing data in public repositories (GEO, ENCODE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxyisotretinoin
Reactant of Route 2
16-Hydroxyisotretinoin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.